4-Amino-5-(3-isobutyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

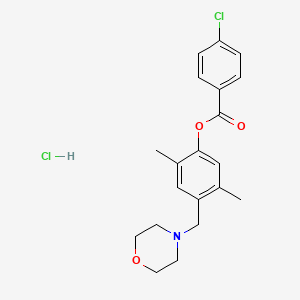

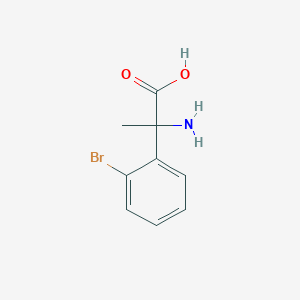

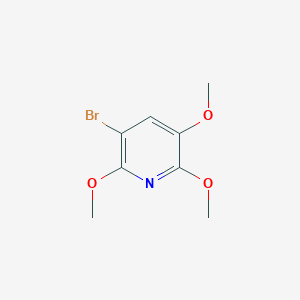

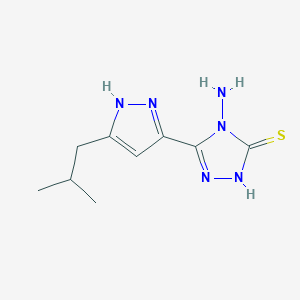

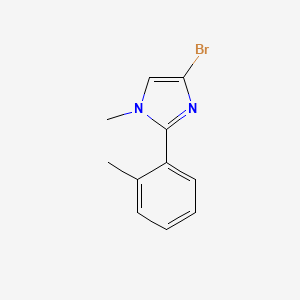

The compound 4-Amino-5-(3-isobutyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic molecule that incorporates both pyrazole and 1,2,4-triazole rings. These heterocycles are known for their prominence in pharmaceutical science due to their biological activity and potential as medicinal products .

Synthesis Analysis

The synthesis of related 3-amino-1,2,4-triazoles and 5-amino-1,2,4-thiadiazoles can be achieved through an environmentally benign, metal-free method involving I2-mediated oxidative C-N and N-S bond formations in water, which exhibits excellent substrate tolerance and yields . Additionally, solid-phase synthesis methods have been reported for the parallel synthesis of 1,2,4-triazole derivatives, utilizing polymer-bound dithiocarbazate as a key intermediate for heterocycle diversification .

Molecular Structure Analysis

The molecular structure of 4-Amino-5-(3-isobutyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol and its derivatives is characterized by the presence of amino and thiol groups, which are reactive sites for further chemical modifications. The structure of synthesized compounds is typically confirmed using techniques such as IR spectrophotometry, 1H NMR spectroscopy, and elemental analysis .

Chemical Reactions Analysis

The compound mentioned can undergo various chemical reactions, including reactions with aromatic aldehydes to yield substituted triazoles, which can further undergo cyclo-condensation to form thiazolidinones or react with formaldehyde and aromatic amines to yield Mannich bases . These reactions demonstrate the compound's versatility in forming diverse chemical structures with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of such heterocyclic compounds are influenced by their functional groups and molecular structure. The solubility, melting point, and stability of these compounds can vary significantly based on their substitution patterns. The pharmacological properties, such as antimicrobial and antitubercular activities, are evaluated through biological assays, and the potential for anti-inflammatory, antifungal, and antitumor properties is assessed using in silico studies like molecular docking .

Applications De Recherche Scientifique

Synthesis and Biological Activities

Antioxidant and Analgesic Activities : Schiff bases of 4-amino-1,2,4-triazole derivatives, including pyrazole moieties, demonstrate significant in vivo analgesic and in vitro antioxidant properties (Karrouchi et al., 2016).

Antimicrobial Activities : Synthesized compounds from the triazole family show notable antimicrobial activity. These include derivatives starting from isonicotinic acid hydrazide and their evaluation as antimicrobial agents (Bayrak et al., 2009).

Synthesis of S-Derivatives and Biological Potential : S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol have been synthesized, with a focus on their anti-inflammatory, antifungal, and anticancer activities (Fedotov & Hotsulia, 2021).

Chemical Properties and Synthesis Techniques

Facile Synthesis Techniques : A study reported an efficient synthesis technique for triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties, highlighting their potential in antimicrobial applications (Idrees et al., 2019).

Molecular Dynamics and Drug Likeness Parameters : Schiff bases containing 1,2,4-triazole and pyrazole rings were studied for their reactive properties, including antioxidant and α-glucosidase inhibitory activities, using DFT calculations and molecular dynamics simulations (Pillai et al., 2019).

Pharmacological Applications

Antibacterial and Antifungal Activities : Mannich bases derived from 1,2,4-triazoles exhibit significant antibacterial and antifungal activities, suggesting their potential in pharmacological applications (Isloor et al., 2009).

Antileishmanial Activity : 4-amino-1,2,4-triazole derivatives have been investigated for their antileishmanial activity, providing insights into potential therapeutic applications (Süleymanoğlu et al., 2017).

Propriétés

IUPAC Name |

4-amino-3-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N6S/c1-5(2)3-6-4-7(12-11-6)8-13-14-9(16)15(8)10/h4-5H,3,10H2,1-2H3,(H,11,12)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLRTTDJGOQYRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=NN1)C2=NNC(=S)N2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-(3-isobutyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline](/img/structure/B3033547.png)

![1-(2-Chloro-6-fluoro-benzyl)-[1,4]diazepane dihydrochloride](/img/structure/B3033549.png)